2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N'-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE
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Overview
Description
2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C16H20BrN3OS This compound is characterized by the presence of a bromophenyl group, a methylsulfanyl group, and a methylenepiperidinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to form 2-bromophenyl.
Attachment of the Methylsulfanyl Group: The 2-bromophenyl compound is then reacted with a methylsulfanyl reagent under specific conditions to attach the methylsulfanyl group.
Formation of the Acetohydrazide Backbone: The resulting compound is then reacted with acetohydrazide to form the acetohydrazide backbone.
Introduction of the Methylenepiperidinylidene Group: Finally, the compound is reacted with a methylenepiperidinylidene reagent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromobenzyl)sulfanyl]-N’-[(E)-(4-iodophenyl)methylene]acetohydrazide
- 2-[(2-Bromobenzyl)sulfanyl]-N’-[(2E)-4-methyl-4-phenyl-2-pentanylidene]acetohydrazide
- 2-[(2-Bromobenzyl)sulfanyl]-N’-[(Z)-(3-bromophenyl)methylene]acetohydrazide
Uniqueness
2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-(1-METHYLPIPERIDIN-4-YLIDENE)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3OS/c1-19-8-6-13(7-9-19)17-18-15(20)11-21-10-12-4-2-3-5-14(12)16/h2-5H,6-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTGREVKUPLFJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)CSCC2=CC=CC=C2Br)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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